N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2,2-diphenylcyclopropanecarbohydrazide
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Overview
Description
N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzyl ether group, a bromine atom, and a cyclopropane ring, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE typically involves multiple steps, including the formation of the benzyl ether group, bromination, and cyclopropanation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Formation of Benzyl Ether Group: This step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be achieved through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE
- N’-[(E)-[2-(BENZYLOXY)-4-FLUOROPHENYL]METHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE
- N’-[(E)-[2-(BENZYLOXY)-3-METHYLPHENYL]METHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]-2,2-DIPHENYLCYCLOPROPANE-1-CARBOHYDRAZIDE is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzyl ether group and the cyclopropane ring further enhances its structural complexity and versatility in various applications.
Properties
Molecular Formula |
C30H25BrN2O2 |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C30H25BrN2O2/c31-26-16-17-28(35-21-22-10-4-1-5-11-22)23(18-26)20-32-33-29(34)27-19-30(27,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-18,20,27H,19,21H2,(H,33,34)/b32-20+ |
InChI Key |
SMYQVULNOUIWTH-UZWMFBFFSA-N |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)OCC5=CC=CC=C5 |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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